1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of a benzoimidazole moiety, a pyridine ring, and a spiro-fused isobenzofuran-piperidine system
Preparation Methods
The synthesis of 1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the benzoimidazole moiety: This step typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a boronic acid derivative of pyridine and a halogenated benzoimidazole.
Spiro-fusion with isobenzofuran-piperidine: The final step involves the formation of the spiro-fused system, which can be achieved through a cyclization reaction under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the benzoimidazole moiety may interact with DNA or proteins, leading to the modulation of biological processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be compared with other similar compounds, such as:
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: This compound also contains a benzoimidazole moiety and exhibits similar biological activities.
1-(piperidin-4-yl)-1H-benzo[d]imidazole: This compound shares the benzoimidazole and piperidine components, making it structurally similar.
6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl derivatives: These compounds have a similar benzoimidazole core and are used in various research applications.
The uniqueness of 1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one lies in its spiro-fused structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19ClN4O2 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
1'-[5-(6-chloro-1H-benzimidazol-2-yl)pyridin-2-yl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C24H19ClN4O2/c25-16-6-7-19-20(13-16)28-22(27-19)15-5-8-21(26-14-15)29-11-9-24(10-12-29)18-4-2-1-3-17(18)23(30)31-24/h1-8,13-14H,9-12H2,(H,27,28) |
InChI Key |
CGNPFIKNBWEDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C4=NC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)Cl |
Origin of Product |
United States |
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